molecular formula C17H14ClF3N2O B2659929 N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide CAS No. 2062067-19-8

N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide

Cat. No.: B2659929
CAS No.: 2062067-19-8
M. Wt: 354.76
InChI Key: BRHHJFGHJHWYPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism of the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .

Scientific Research Applications

Direct Cyclopropylation of Cyclic Amides and Azoles

Cyclopropanes, like N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide, are important in medicinal chemistry due to their unique spatial, electronic features, and high metabolic stability. A study described the development of a method for direct cyclopropyl transfer to cyclic amides, isatins, oxindoles, imides, and carbamates using a nonpyrophoric cyclopropylbismuth reagent. This process, catalyzed by copper acetate, offers a novel approach to N-cyclopropylate azoles and amides, potentially enhancing the synthesis of nitrogenated compounds in pharmaceutical applications (Gagnon et al., 2007).

Asymmetric Catalytic Cyclopropanation

Another study focused on the asymmetric cyclopropanation (ACP) of olefins using a chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalyst. This method produced trans- and cis-2-phenylcyclopropane-1-carboxylates with high yields, stereoselectivity, and enantioselectivities, demonstrating the potential for creating stereochemically complex cyclopropane derivatives for pharmaceutical purposes (Nishiyama et al., 1995).

Antimicrobial and Nematicidal Activities

Research on the synthesis of polysubstituted cyclopropane derivatives via a pyridinium ylide-assisted process revealed significant antimicrobial and nematicidal activities. This suggests that modifications of the this compound structure could lead to valuable bioactive agents (Banothu et al., 2015).

Metal-Organic Frameworks (MOFs)

The synthesis and application of carboxylate ligands derived from pyridine and benzene rings in creating porous metal-organic frameworks (MOFs) highlight the utility of cyclopropane-containing compounds in material science. These MOFs show promise for catalysis and storage applications, where the stability and porosity of the materials are crucial (Hazra et al., 2016).

KCNQ2/Q3 Potassium Channel Openers

N-pyridyl benzamide derivatives, including structures related to this compound, have been identified as potent KCNQ2/Q3 potassium channel openers. These compounds exhibit significant activity in animal models of epilepsy and pain, demonstrating the therapeutic potential of cyclopropane-containing compounds in neurological disorders (Amato et al., 2011).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O/c18-13-8-12(17(19,20)21)10-22-14(13)16(6-7-16)15(24)23-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHHJFGHJHWYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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